N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of fluorine atoms and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-fluoroaniline, 2-(trifluoromethyl)benzoic acid, and acetic anhydride.
Step 1: Acetylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Step 2: Coupling of N-(4-fluorophenyl)acetamide with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of fluorine atoms with nucleophiles such as methoxide or amine groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated amides on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications in the development of anti-inflammatory or anticancer drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets. The amide groups may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)acetamido)benzamide
- N-(2-(2-(4-chlorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide
- N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(methyl)benzamide
Uniqueness
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide is unique due to the combination of fluorine atoms and trifluoromethyl groups, which impart distinct chemical and physical properties. These features can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O2/c23-15-11-9-14(10-12-15)13-20(29)27-18-7-3-4-8-19(18)28-21(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIUAYRZXAWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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